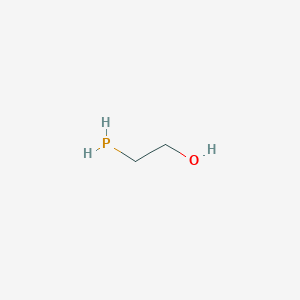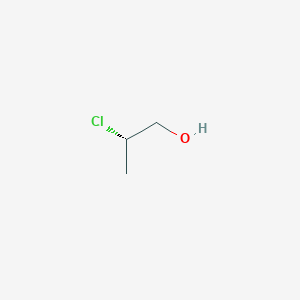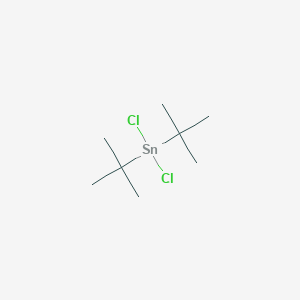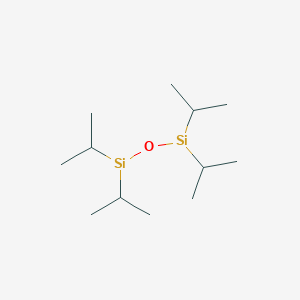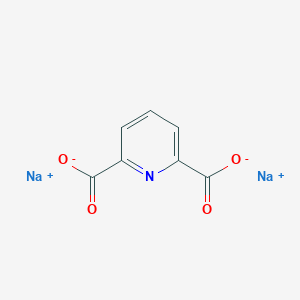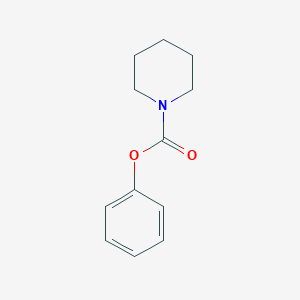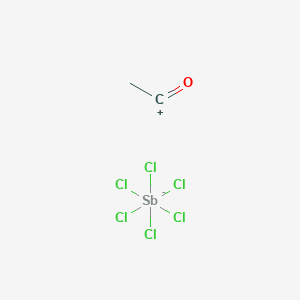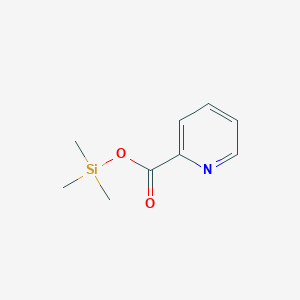
Trimethylsilyl 2-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 2-pyridinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 2-pyridinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2-pyridinecarboxylate typically involves the reaction of 2-pyridinecarboxylic acid with a trimethylsilylating agent such as trimethylsilyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 2-pyridinecarboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under suitable conditions.
Hydrolysis: The compound can be hydrolyzed to yield 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it acts as a nucleophile.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or other electrophiles can be used in the presence of a base.
Hydrolysis: Typically carried out in the presence of water or aqueous acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted pyridinecarboxylates.
Hydrolysis: 2-pyridinecarboxylic acid and trimethylsilanol.
Coupling Reactions: Coupled products with aryl or alkyl groups.
Applications De Recherche Scientifique
Trimethylsilyl 2-pyridinecarboxylate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Material Science: The compound is used in the preparation of functionalized materials with specific properties.
Pharmaceutical Research: It is explored for its potential in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of Trimethylsilyl 2-pyridinecarboxylate involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The pyridine ring can coordinate with metal centers, making it useful in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but lacks the pyridine moiety.
2-Pyridinecarboxylic Acid: Similar structure but without the trimethylsilyl group.
Trimethylsilyl Acetylene: Contains a trimethylsilyl group but different reactivity due to the acetylene moiety.
Uniqueness
Trimethylsilyl 2-pyridinecarboxylate is unique due to the combination of the trimethylsilyl group and the pyridine ring, which imparts distinct reactivity and coordination properties. This makes it versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
trimethylsilyl pyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2Si/c1-13(2,3)12-9(11)8-6-4-5-7-10-8/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGLHHAHWDNTEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336227 |
Source


|
| Record name | Trimethylsilyl 2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-49-1 |
Source


|
| Record name | Trimethylsilyl 2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
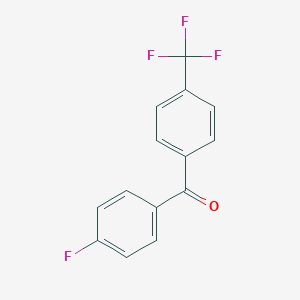
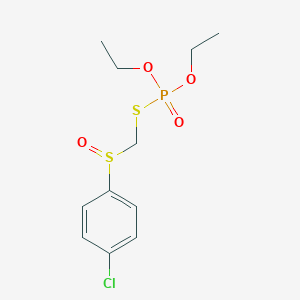
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
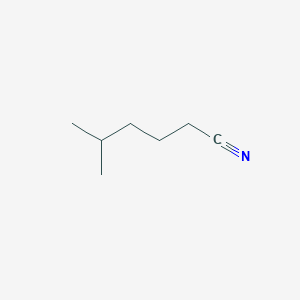
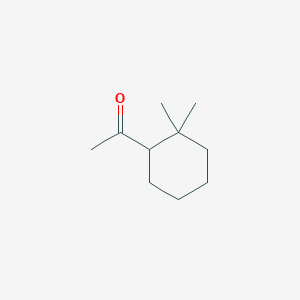
![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
